(4-phenylphenyl) 3,5-dimethoxybenzoate
CAS No.: 354769-05-4
Cat. No.: VC16058506
Molecular Formula: C21H18O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 354769-05-4 |
|---|---|
| Molecular Formula | C21H18O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | (4-phenylphenyl) 3,5-dimethoxybenzoate |
| Standard InChI | InChI=1S/C21H18O4/c1-23-19-12-17(13-20(14-19)24-2)21(22)25-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-14H,1-2H3 |
| Standard InChI Key | JKHAFYXKXBSAOE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)OC |
Introduction
(4-phenylphenyl) 3,5-dimethoxybenzoate is an organic compound classified as a benzoate ester. It features a benzoate moiety, derived from benzoic acid, with two methoxy groups attached to the aromatic ring at the 3 and 5 positions. The presence of phenyl groups enhances its aromatic character, potentially influencing its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of (4-phenylphenyl) 3,5-dimethoxybenzoate typically involves the functionalization of benzoic acid derivatives through various organic reactions. These methods can be optimized depending on the desired yield and purity level.
Biological Activities and Potential Applications
Research indicates that (4-phenylphenyl) 3,5-dimethoxybenzoate exhibits potential biological activities, including antimicrobial and anticancer properties, similar to other compounds in its class. The exact mechanisms by which this compound exerts its biological effects are under investigation but are believed to involve interactions with cellular targets such as enzymes or receptors.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential to inhibit microbial growth |
| Anticancer Activity | Potential to inhibit cancer cell growth |
| Mechanism of Action | Interaction with cellular enzymes or receptors |
Applications Across Different Fields
(4-phenylphenyl) 3,5-dimethoxybenzoate has applications in various fields, including materials science and pharmaceuticals. Its properties make it suitable for creating polymeric materials or coatings that require specific thermal or chemical properties.
| Field of Application | Description |
|---|---|
| Materials Science | Suitable for polymeric materials or coatings |
| Pharmaceuticals | Potential therapeutic applications |
Comparison with Similar Compounds
Several compounds share structural similarities with (4-phenylphenyl) 3,5-dimethoxybenzoate. These include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (1,1'-Biphenyl)-4-YL 3,5-dimethoxybenzoate | Contains biphenyl instead of phenyl | Potentially different biological activity |
| Phenyl 3,5-dimethoxybenzoate | Single phenyl group | Simpler structure; less steric hindrance |
| 4-Methylphenyl 3,5-dimethoxybenzoate | Methyl substitution on phenyl | Altered electronic properties affecting reactivity |
These compounds highlight the uniqueness of (4-phenylphenyl) 3,5-dimethoxybenzoate due to its dual phenyl substitution, which may enhance its stability and biological activity compared to simpler derivatives.
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